Guanosine, 8-(acetyl(4'-amino(1,1'-biphenyl)-4-yl)amino)-2'-deoxy-
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Overview
Description
Guanosine, 8-(acetyl(4’-amino(1,1’-biphenyl)-4-yl)amino)-2’-deoxy- is a complex organic compound that combines the structural elements of guanosine and biphenyl
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of guanosine, 8-(acetyl(4’-amino(1,1’-biphenyl)-4-yl)amino)-2’-deoxy- typically involves multiple steps. The process begins with the acetylation of 4’-amino(1,1’-biphenyl)-4-yl)amine, followed by its coupling with 2’-deoxyguanosine. The reaction conditions often require the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure high yield and purity of the final product, which is essential for its application in research and development.
Chemical Reactions Analysis
Types of Reactions
Guanosine, 8-(acetyl(4’-amino(1,1’-biphenyl)-4-yl)amino)-2’-deoxy- undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve the use of reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the biphenyl moiety, using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines or alcohols.
Scientific Research Applications
Guanosine, 8-(acetyl(4’-amino(1,1’-biphenyl)-4-yl)amino)-2’-deoxy- has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential role in DNA and RNA interactions.
Medicine: Explored for its potential therapeutic effects, including anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of guanosine, 8-(acetyl(4’-amino(1,1’-biphenyl)-4-yl)amino)-2’-deoxy- involves its interaction with molecular targets such as enzymes and nucleic acids. The compound can form covalent bonds with DNA, leading to the inhibition of DNA replication and transcription. This mechanism is particularly relevant in its potential anticancer activity, where it can induce apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
4-Aminobiphenyl: Known for its carcinogenic properties and used in the synthesis of dyes and rubber antioxidants.
2’-Deoxyguanosine: A nucleoside component of DNA, involved in various biological processes.
Uniqueness
Guanosine, 8-(acetyl(4’-amino(1,1’-biphenyl)-4-yl)amino)-2’-deoxy- is unique due to its combined structural features of guanosine and biphenyl, which confer distinct chemical and biological properties. Its ability to interact with DNA and potential therapeutic applications set it apart from other similar compounds.
Properties
CAS No. |
82682-89-1 |
---|---|
Molecular Formula |
C24H25N7O5 |
Molecular Weight |
491.5 g/mol |
IUPAC Name |
N-[2-amino-9-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-6-oxo-1H-purin-8-yl]-N-[4-(4-aminophenyl)phenyl]acetamide |
InChI |
InChI=1S/C24H25N7O5/c1-12(33)30(16-8-4-14(5-9-16)13-2-6-15(25)7-3-13)24-27-20-21(28-23(26)29-22(20)35)31(24)19-10-17(34)18(11-32)36-19/h2-9,17-19,32,34H,10-11,25H2,1H3,(H3,26,28,29,35)/t17-,18+,19+/m0/s1 |
InChI Key |
AHBQGNZJQFIGBI-IPMKNSEASA-N |
Isomeric SMILES |
CC(=O)N(C1=CC=C(C=C1)C2=CC=C(C=C2)N)C3=NC4=C(N3[C@H]5C[C@@H]([C@H](O5)CO)O)N=C(NC4=O)N |
Canonical SMILES |
CC(=O)N(C1=CC=C(C=C1)C2=CC=C(C=C2)N)C3=NC4=C(N3C5CC(C(O5)CO)O)N=C(NC4=O)N |
Origin of Product |
United States |
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